sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

Catalog No.
S524302
CAS No.
256373-96-3
M.F
C20H23N2NaO5S
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamo...

CAS Number

256373-96-3

Product Name

sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

IUPAC Name

sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

Molecular Formula

C20H23N2NaO5S

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1

InChI Key

LFQQNXFKPNZRFT-UHFFFAOYSA-M

SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

MCC950; MCC 950; MCC-950; CP-45677; CP45677; CP 45677; CRID-3; CRID3; CRID 3; CP-456773 sodium salt; Cytokine release inhibitory drug 3

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+]

Description

The exact mass of the compound MCC950 sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting NLRP3 Activation in Cells and Animal Models

Studies have demonstrated MCC950 sodium's effectiveness in inhibiting NLRP3 activation in both cell cultures and animal models. In cell experiments, MCC950 sodium has been shown to block NLRP3 activation at very low concentrations (nanomolar range) in various cell lines, including bone marrow-derived macrophages (BMDMs) and human embryonic kidney (HEK293T) cells []. Additionally, animal studies using mice models have shown that MCC950 sodium can effectively reduce NLRP3 activation and alleviate disease severity in conditions like experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis [].

  • Origin: MCC950 sodium is a synthetic sulfonylurea derivative, not found naturally [].
  • Significance: This compound is a valuable research tool for investigating the role of NLRP3 in various diseases and for developing potential therapeutic strategies targeting the inflammasome pathway [, ].

Molecular Structure Analysis

MCC950 sodium possesses a unique structure with several key features:

  • Central Sulfonamide Group: This group is believed to be essential for its interaction with the NLRP3 inflammasome [].
  • Heterocyclic Rings: The presence of indacene and furan rings contributes to its bioactivity and selectivity [].
  • Sodium Cation: This positively charged ion enhances the water solubility of the compound, making it cell-permeable [].

Physical And Chemical Properties Analysis

  • Molecular Weight: The exact molecular weight can vary slightly depending on the water content but is typically around 433 g/mol [].
  • Appearance: MCC950 sodium is usually supplied as a white to off-white lyophilized powder [].
  • Solubility: It exhibits good water solubility due to the presence of the sodium cation [].
  • Stability: MCC950 sodium demonstrates good stability in solution and displays minimal reactivity with common laboratory enzymes [].

MCC950 sodium acts as a selective inhibitor of the NLRP3 inflammasome. It binds directly to the NLRP3 protein, preventing its assembly and activation. This, in turn, inhibits the downstream production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) [, ].

  • Limited Data: Extensive safety data on MCC950 sodium is not readily available due to its focus on scientific research.
  • Potential Toxicity: Given its role in modulating inflammatory pathways, potential side effects cannot be ruled out. In vivo studies suggest it may be well-tolerated at specific doses, but further research is needed to determine its safety profile [].
  • Precautions: As with any research chemical, it is essential to handle MCC950 sodium with appropriate personal protective equipment and adhere to laboratory safety protocols.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

426.12253729 g/mol

Monoisotopic Mass

426.12253729 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

66BL55B687

Dates

Modify: 2023-08-15
1: Shao BZ, Xu ZQ, Han BZ, Su DF, Liu C. NLRP3 inflammasome and its inhibitors: a review. Front Pharmacol. 2015 Nov 5;6:262. doi: 10.3389/fphar.2015.00262. eCollection 2015. Review. PubMed PMID: 26594174; PubMed Central PMCID: PMC4633676.
2: Baker PJ, Boucher D, Bierschenk D, Tebartz C, Whitney PG, D'Silva DB, Tanzer MC, Monteleone M, Robertson AA, Cooper MA, Alvarez-Diaz S, Herold MJ, Bedoui S, Schroder K, Masters SL. NLRP3 inflammasome activation downstream of cytoplasmic LPS recognition by both caspase-4 and caspase-5. Eur J Immunol. 2015 Oct;45(10):2918-26. doi: 10.1002/eji.201545655. Epub 2015 Aug 24. PubMed PMID: 26173988.
3: Krishnan SM, Dowling JK, Ling YH, Diep H, Chan CT, Ferens D, Kett MM, Pinar A, Samuel CS, Vinh A, Arumugam TV, Hewitson TD, Kemp-Harper BK, Robertson AA, Cooper MA, Latz E, Mansell A, Sobey CG, Drummond GR. Inflammasome activity is essential for one kidney/deoxycorticosterone acetate/salt-induced hypertension in mice. Br J Pharmacol. 2016 Feb;173(4):752-65. doi: 10.1111/bph.13230. Epub 2015 Jul 31. PubMed PMID: 26103560; PubMed Central PMCID: PMC4742291.
4: Groß CJ, Groß O. The Nlrp3 inflammasome admits defeat. Trends Immunol. 2015 Jun;36(6):323-4. doi: 10.1016/j.it.2015.05.001. Epub 2015 May 16. PubMed PMID: 25991463.
5: Coll RC, Robertson AA, Chae JJ, Higgins SC, Muñoz-Planillo R, Inserra MC, Vetter I, Dungan LS, Monks BG, Stutz A, Croker DE, Butler MS, Haneklaus M, Sutton CE, Núñez G, Latz E, Kastner DL, Mills KH, Masters SL, Schroder K, Cooper MA, O'Neill LA. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015 Mar;21(3):248-55. doi: 10.1038/nm.3806. Epub 2015 Feb 16. PubMed PMID: 25686105; PubMed Central PMCID: PMC4392179.

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